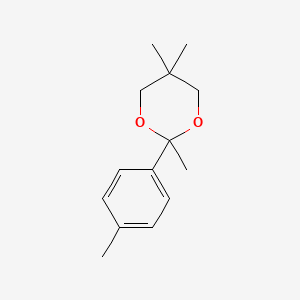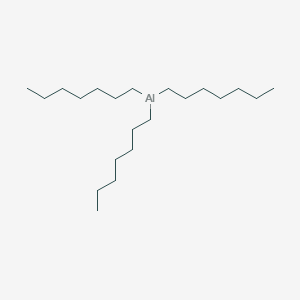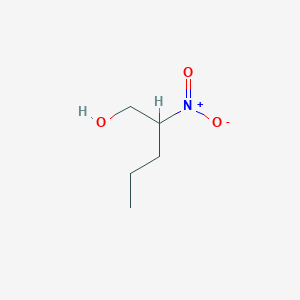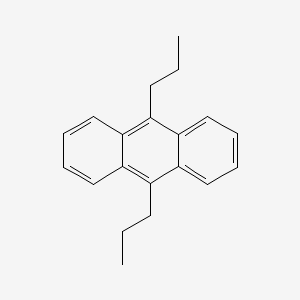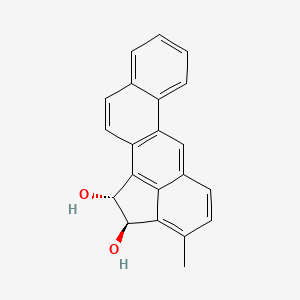
Benz(j)aceanthrylene-1,2-diol, 1,2-dihydro-3-methyl-, trans-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benz(j)aceanthrylene-1,2-diol, 1,2-dihydro-3-methyl-, trans- is a polycyclic aromatic hydrocarbon derivative. It is known for its complex structure, which includes multiple fused aromatic rings and a dihydrodiol moiety. This compound is of interest due to its potential biological activities and its role as an intermediate in the metabolic activation of certain carcinogens .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benz(j)aceanthrylene-1,2-diol, 1,2-dihydro-3-methyl-, trans- typically involves the reduction of the corresponding epoxide. The epoxide can be prepared through the oxidation of Benz(j)aceanthrylene-3-methyl- using peracids such as m-chloroperbenzoic acid. The reduction of the epoxide to the dihydrodiol can be achieved using catalytic hydrogenation or chemical reduction methods with reagents like sodium borohydride .
Industrial Production Methods: the general approach would involve large-scale oxidation and reduction processes, with careful control of reaction conditions to ensure high yield and purity .
Types of Reactions:
Oxidation: Benz(j)aceanthrylene-1,2-diol, 1,2-dihydro-3-methyl-, trans- can undergo further oxidation to form quinones and other oxidized derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, with reagents such as halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, palladium on carbon.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products:
Oxidation: Quinones, hydroxylated derivatives.
Reduction: Hydrocarbon forms.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Benz(j)aceanthrylene-1,2-diol, 1,2-dihydro-3-methyl-, trans- has several scientific research applications:
Wirkmechanismus
The mechanism of action of Benz(j)aceanthrylene-1,2-diol, 1,2-dihydro-3-methyl-, trans- involves its metabolic activation to reactive intermediates that can form covalent bonds with DNA. This process is mediated by enzymes such as cytochrome P450, which oxidize the compound to form epoxides and dihydrodiols. These reactive intermediates can then interact with DNA, leading to the formation of DNA adducts and potential mutagenic effects .
Vergleich Mit ähnlichen Verbindungen
- Benz(j)aceanthrylene, 3-methyl-
- 1,2-Dehydro-3-methylcholanthrene
- 3-Methylcholanthrylene
- 3-Methylbenz(j)aceanthrylene
Comparison: Benz(j)aceanthrylene-1,2-diol, 1,2-dihydro-3-methyl-, trans- is unique due to its dihydrodiol moiety, which plays a crucial role in its metabolic activation and interaction with DNA. Similar compounds, such as Benz(j)aceanthrylene, 3-methyl-, lack this dihydrodiol group and therefore have different metabolic pathways and biological activities .
Eigenschaften
CAS-Nummer |
132342-17-7 |
|---|---|
Molekularformel |
C21H16O2 |
Molekulargewicht |
300.3 g/mol |
IUPAC-Name |
(1R,2R)-3-methyl-1,2-dihydrobenzo[j]aceanthrylene-1,2-diol |
InChI |
InChI=1S/C21H16O2/c1-11-6-7-13-10-16-14-5-3-2-4-12(14)8-9-15(16)19-18(13)17(11)20(22)21(19)23/h2-10,20-23H,1H3/t20-,21-/m1/s1 |
InChI-Schlüssel |
MSPGUHVGYWHMPY-NHCUHLMSSA-N |
Isomerische SMILES |
CC1=C2[C@H]([C@@H](C3=C2C(=CC4=C3C=CC5=CC=CC=C54)C=C1)O)O |
Kanonische SMILES |
CC1=C2C(C(C3=C2C(=CC4=C3C=CC5=CC=CC=C54)C=C1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2,2-Dimethyloxan-4-yl)ethyl-[(4-hydroxy-3-methoxyphenyl)methyl]azanium](/img/structure/B14739745.png)
![Spiro[5.7]tridecan-13-one](/img/structure/B14739746.png)
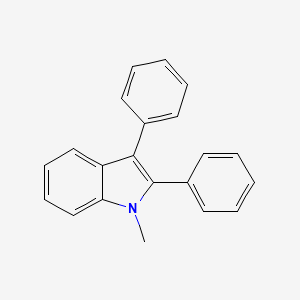
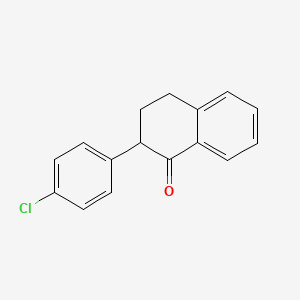

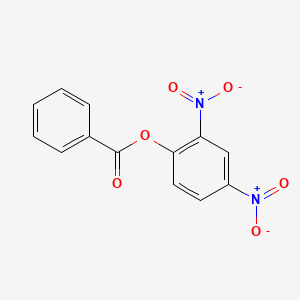
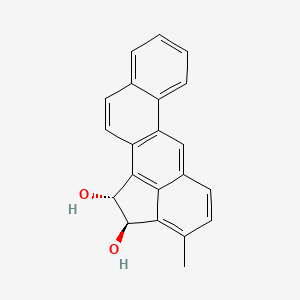
![2-[(6-Chloro-1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B14739788.png)
![2,4,6-Tris[(2,4-dichlorophenyl)methylsulfanyl]pyrimidine](/img/structure/B14739790.png)
